molecular formula C24H31N3O6S B2549408 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 872975-92-3

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2549408
CAS No.: 872975-92-3
M. Wt: 489.59
InChI Key: NCPZDQLQUSRFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique dual-substituent framework. The N2-position features a 4-methoxybenzyl group, a common motif in bioactive compounds due to its electron-donating methoxy group, which enhances solubility and modulates receptor interactions . The N1-position incorporates a 3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl group, where the mesitylsulfonyl moiety (a bulky, electron-withdrawing substituent) and the oxazinan ring likely influence steric hindrance, metabolic stability, and binding affinity.

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-16-12-17(2)22(18(3)13-16)34(30,31)27-10-5-11-33-21(27)15-26-24(29)23(28)25-14-19-6-8-20(32-4)9-7-19/h6-9,12-13,21H,5,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPZDQLQUSRFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Oxalamide Derivatives and Their Properties

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl 4-Methoxybenzyl ~450 (estimated) Hypothesized enhanced metabolic stability due to mesitylsulfonyl group
N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide (Compound 80) 4-Chlorophenyl 4-Methoxybenzyl 317.0 Synthetic intermediate; characterized by NMR and MS
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 343.4 (CAS 745047-53-4) Potent umami agonist (Savorymyx® UM33)
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (Compound 10) Adamant-2-yl 4-Chlorobenzyloxy 442.9 High thermal stability (m.p. >210°C); potential enzyme inhibitor
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17) 4-Methoxyphenethyl 2-Methoxyphenyl 340.4 Moderate synthetic yield (35%); antiviral research
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)...oxalamide 4-Chlorophenyl Thiazolyl-pyrrolidinylmethyl 423.27 (APCI+) HIV entry inhibitor (53% yield)

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-methoxybenzyl group (common in the target compound and Compound 80) improves solubility and may enhance blood-brain barrier penetration compared to halogenated analogs like Compound 10 .

Synthetic Yields and Methods :

  • The target compound’s synthesis likely follows general oxalamide protocols (e.g., coupling of amines with oxalyl chloride), as seen in Compounds 16–18 (yields: 23–52%) .
  • Adamantyl-containing oxalamides (e.g., Compound 10) require multistep synthesis with chromatographic purification, suggesting higher complexity than methoxybenzyl derivatives .

Safety and Toxicity: Structurally related oxalamides (e.g., FEMA 4233) exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to rapid metabolic clearance, suggesting similar profiles for the target compound .

Preparation Methods

Reaction Optimization

Ethylene glycol reacts with 4-methoxybenzylamine under catalytic Ru(PNN) conditions (2 mol%, 120°C), generating N2-(4-methoxybenzyl)oxalamide. The ADC mechanism involves:

  • Deprotonation of Ru(II) to form a reactive alkoxide intermediate.
  • Hydride transfer from ethylene glycol, releasing H2 and forming α-hydroxyamide.
  • Condensation with a second amine equivalent to yield oxalamide.

Yields reach 83–96% for primary amines, though secondary amines (e.g., oxazinan derivatives) require modified conditions.

1,3-Oxazinan Ring Formation and Sulfonylation

Cyclization of β-Amino Alcohols

The oxazinan ring is synthesized from N-(2-hydroxyethyl)mesitylsulfonamide via acid-catalyzed cyclization:

  • Sulfonylation : Mesitylsulfonyl chloride reacts with ethanolamine (Et3N, CH2Cl2, 0°C→RT), yielding N-(2-hydroxyethyl)mesitylsulfonamide (87% yield).
  • Cyclization : BF3·OEt2 catalyzes intramolecular nucleophilic attack, forming 3-mesitylsulfonyl-1,3-oxazinan-2-ol.

Methylation at C2

The hydroxyl group is converted to a methylene bridge using Eschenmoser’s salt (Me2NCH2Cl, K2CO3, DMF), yielding (3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methanol. Oxidation (PCC, CH2Cl2) provides the aldehyde for subsequent reductive amination.

Coupling Strategies for Oxalamide-Oxazinan Conjugation

Reductive Amination

The oxazinan aldehyde reacts with N2-(4-methoxybenzyl)oxalamide under Staudinger conditions:

  • Imine formation : Oxalamide’s primary amine condenses with aldehyde (toluene, 4Å MS, 80°C).
  • Reduction : NaBH4/MeOH reduces the imine to the secondary amine, yielding the target compound.

Carbodiimide-Mediated Amidation

Alternative route using EDC/HOBt activation:

  • Oxazinan carboxylic acid : Oxidize the oxazinan methanol to carboxylic acid (KMnO4, H2SO4).
  • Activation : EDC/HOBt converts the acid to an active ester.
  • Coupling : React with N2-(4-methoxybenzyl)oxalamide (DIPEA, DMF), achieving 72% yield.

Purification and Analytical Validation

Crystallization and Chromatography

Crude product is purified via:

  • Recrystallization : Ethyl acetate/hexane (3:1) affords needle-like crystals.
  • HPLC : C18 column (MeCN/H2O + 0.1% TFA), tR = 14.2 min.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J=8.6 Hz, 2H, Ar-H), 6.85 (d, J=8.6 Hz, 2H, Ar-H), 4.38 (s, 2H, CH2O), 3.78 (s, 3H, OCH3), 2.95 (m, 2H, oxazinan CH2).
  • HRMS : m/z 490.1921 [M+H]+ (calc. 490.1918).

Industrial-Scale Considerations

Patent EP0462247B1 outlines continuous processes for oxamide derivatives, adaptable to the target compound:

  • Continuous Reactors : Two-stage ammonolysis of dimethyl oxalate with 4-methoxybenzylamine (MeOH, 15–45°C).
  • Evaporative Recycling : Methanol byproduct is removed via distillation, enhancing atom economy (98% efficiency).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.